3-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde
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Overview
Description
3-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H6BrF3O2. It is a derivative of benzaldehyde, featuring bromine, methoxy, and trifluoromethyl substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-methoxy-5-(trifluoromethyl)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters. The final product is purified through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 3-Bromo-2-methoxy-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Bromo-2-methoxy-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group influence the reactivity of the benzaldehyde moiety. These substituents can affect the compound’s electrophilic and nucleophilic properties, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzaldehyde
- 3-Bromo-5-methoxy-2-(trifluoromethyl)benzaldehyde
- 5-Bromo-α,α,α-trifluoro-m-tolualdehyde
Uniqueness
3-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties.
Properties
Molecular Formula |
C9H6BrF3O2 |
---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
3-bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-8-5(4-14)2-6(3-7(8)10)9(11,12)13/h2-4H,1H3 |
InChI Key |
UQKWLTCVLWVYEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(F)(F)F)C=O |
Origin of Product |
United States |
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